Human sEH Inhibitory Potency: 43-Fold Improvement Over t-AUCB, 13-Fold Over sEH Inhibitor-1
sEH inhibitor-4 achieves an IC₅₀ of 0.03 ± 0.01 nM against human sEH, representing a 43-fold potency advantage over the widely used comparator t-AUCB (IC₅₀ = 1.3 nM against human sEH) and a 13-fold advantage over sEH inhibitor-1/CAY10640 (IC₅₀ = 0.4 nM) [1][2]. Among sEH inhibitors in the sub-nanomolar class, this potency tier reduces the required compound quantity for achieving equivalent enzyme occupancy in cell-based or biochemical assays, directly impacting procurement cost per experimental endpoint.
| Evidence Dimension | IC₅₀ against human recombinant sEH |
|---|---|
| Target Compound Data | 0.03 ± 0.01 nM (human sEH) |
| Comparator Or Baseline | t-AUCB: 1.3 nM (human sEH); sEH inhibitor-1 (CAY10640): 0.4 nM (human sEH) |
| Quantified Difference | 43-fold more potent vs t-AUCB; 13-fold more potent vs sEH inhibitor-1 |
| Conditions | Fluorescent assay using recombinant human sEH; standard error range 10-20% |
Why This Matters
Higher potency enables lower compound usage per assay, reducing cost per experiment and minimizing solvent/DMSO artifact introduction.
- [1] Tian Y, Li S, Yang P, et al. Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors. Bioorg Med Chem Lett. 2022;70:128805. View Source
- [2] MedChemExpress. trans-AUCB (t-AUCB) product page: sEH inhibitor with IC₅₀ of 1.3 nM, 8 nM, 8 nM for hsEH, mouse sEH, and rat sEH. View Source
